![molecular formula C18H23ClN2O2 B562776 Carazolol-d6, Hydrochloride Salt CAS No. 1184973-07-6](/img/structure/B562776.png)
Carazolol-d6, Hydrochloride Salt
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Overview
Description
Carazolol-d6, Hydrochloride Salt is a stable isotope of Carazolol . It is a promising high-affinity β-adrenergic receptor ligand . It is used in research and has a molecular formula of C18H17D6ClN2O2 and a molecular weight of 340.88 .
Molecular Structure Analysis
The molecular structure of Carazolol-d6, Hydrochloride Salt is represented by the formula C18H17D6ClN2O2 . This indicates that it contains 18 carbon atoms, 17 hydrogen atoms, 6 deuterium atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
Carazolol-d6, Hydrochloride Salt is a white solid . It has a melting point between 235 °C and 238 °C . It is soluble in methanol, DMSO, and water .Scientific Research Applications
High-Affinity Beta-Adrenergic Receptor Ligand
It is used as a ligand for noninvasive determination of beta receptor status using PET (Positron Emission Tomography) .
Certified Reference Material
It serves as a reference material for highly accurate and reliable data analysis in neurology research chemicals and analytical standards .
Mechanism of Action
Target of Action
Carazolol-d6, Hydrochloride Salt is a high-affinity ligand for the β-adrenergic receptor . This receptor is a key player in the sympathetic nervous system, which regulates the body’s fight-or-flight response. The β-adrenergic receptor mediates the effects of adrenaline and noradrenaline, hormones that increase heart rate, dilate blood vessels, and mobilize energy for muscles during times of stress .
Biochemical Pathways
The primary biochemical pathway affected by Carazolol-d6, Hydrochloride Salt is the adenylate cyclase pathway . Normally, when adrenaline or noradrenaline binds to the β-adrenergic receptor, it triggers a cascade of events that leads to the activation of adenylate cyclase. This enzyme converts ATP to cyclic AMP (cAMP), a second messenger that initiates various cellular responses. By blocking the β-adrenergic receptor, Carazolol-d6, Hydrochloride Salt prevents the activation of adenylate cyclase, thereby reducing the levels of cAMP and dampening the cellular response .
Pharmacokinetics
It is likely metabolized in the liver and excreted in the urine .
Safety and Hazards
properties
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H/i1D3,2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYNUICMBSWZMR-TXHXQZCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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